(3R,5R)-3-Methyl-5-phenylmorpholine;hydrochloride
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Overview
Description
(3R,5R)-3-Methyl-5-phenylmorpholine;hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its morpholine ring, which is substituted with a methyl group at the 3-position and a phenyl group at the 5-position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-3-Methyl-5-phenylmorpholine;hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the cyclization of appropriate precursors to form the morpholine ring. This can be achieved through the reaction of an amino alcohol with an appropriate electrophile under acidic or basic conditions.
Introduction of Substituents: The methyl and phenyl groups are introduced at the 3 and 5 positions, respectively, through selective alkylation or arylation reactions. These reactions often require the use of strong bases and suitable alkylating or arylating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or its substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,5R)-3-Methyl-5-phenylmorpholine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of (3R,5R)-3-Methyl-5-phenylmorpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(3R,5R)-3-Methyl-5-phenylmorpholine: The free base form without the hydrochloride salt.
(3S,5S)-3-Methyl-5-phenylmorpholine;hydrochloride: The enantiomer with opposite stereochemistry.
(3R,5R)-3-Methyl-5-phenylmorpholine;hydrobromide: A similar compound with a different counterion.
Uniqueness: (3R,5R)-3-Methyl-5-phenylmorpholine;hydrochloride is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
(3R,5R)-3-methyl-5-phenylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNLLZWPJEGNT-XQKZEKTMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@H](N1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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